molecular formula C4H4N2OS B102586 1,3-Thiazole-2-carboxamide CAS No. 16733-85-0

1,3-Thiazole-2-carboxamide

Cat. No.: B102586
CAS No.: 16733-85-0
M. Wt: 128.15 g/mol
InChI Key: QWEWLLNSJDTOKH-UHFFFAOYSA-N
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Description

1,3-Thiazole-2-carboxamide is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and industrial applications .

Mechanism of Action

Target of Action

1,3-Thiazole-2-carboxamide has been found to interact with several targets. It has been reported to inhibit the c-Met kinase , a key component in cell growth, differentiation, and metastasis . This compound also shows inhibitory activities against cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain .

Mode of Action

The interaction of this compound with its targets results in significant changes. For instance, it exhibits comparable potency against c-Met relative to foretinib, indicating that it could obtain potent c-Met inhibitory activity . In the case of COX enzymes, it shows selective inhibition activities against the COX-2 enzyme .

Biochemical Pathways

The compound’s interaction with c-Met kinase affects the cell growth and differentiation pathways . By inhibiting c-Met, it can potentially halt the uncontrolled proliferation of abnormal cells, a predominant feature of cancer initiation and progression . When interacting with COX enzymes, it influences the inflammatory response pathways .

Pharmacokinetics

Studies have shown that similar thiazole carboxamide derivatives have potent inhibitory activities against their targets, suggesting a good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are significant. Furthermore, it has been found to suppress immune-inflammatory cytokine levels in both human and murine cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and thus its action . .

Biochemical Analysis

Biochemical Properties

1,3-Thiazole-2-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been evaluated for its in vitro activity against c-Met, a protein kinase involved in cell growth and differentiation . The nature of these interactions involves the inhibition of the c-Met kinase, thereby influencing biochemical reactions .

Cellular Effects

The effects of this compound on cells are significant. It has been shown to induce cell cycle arrest and apoptosis in MKN-45 cells . Furthermore, it inhibits c-Met phosphorylation in both cell and cell-free systems .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, it acts as an inhibitor of the c-Met kinase, affecting its phosphorylation and thus influencing gene expression .

Temporal Effects in Laboratory Settings

It has been found to exhibit potency against several c-Met mutants , indicating potential long-term effects on cellular function.

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been detailed in the available literature, its pharmacokinetic profile in BALB/c mice has been studied .

Metabolic Pathways

Given its interaction with c-Met, it is likely involved in pathways related to cell growth and differentiation .

Transport and Distribution

Its interaction with c-Met suggests it may be localized to areas where this kinase is active .

Subcellular Localization

Given its interaction with c-Met, it may be localized to areas within the cell where this kinase is active .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Thiazole-2-carboxamide can be synthesized through several methods. One common method involves the reaction of 2-aminothiazole with carbon dioxide under high pressure and temperature conditions. Another method includes the cyclization of thioamides with α-halocarbonyl compounds .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the Hantzsch thiazole synthesis, which is a one-pot multicomponent reaction. This method is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Thiazole-2-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    1,3-Thiazole: A parent compound with similar structural features but lacks the carboxamide group.

    2-Aminothiazole: Similar in structure but contains an amino group instead of a carboxamide group.

    Thiazolidine: A reduced form of thiazole with a saturated ring.

Uniqueness

1,3-Thiazole-2-carboxamide is unique due to its carboxamide group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a broader range of chemical modifications and interactions with biological targets, making it a versatile compound in various applications .

Properties

IUPAC Name

1,3-thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c5-3(7)4-6-1-2-8-4/h1-2H,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEWLLNSJDTOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590762
Record name 1,3-Thiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16733-85-0
Record name 1,3-Thiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-thiazole-2-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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